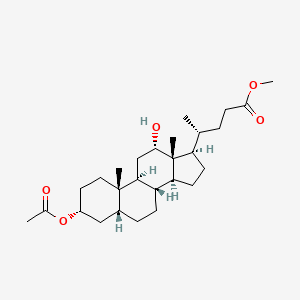

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate

Description

Properties

CAS No. |

27240-83-1 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,12S)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18?,19-,20?,21?,22?,23?,24+,26?,27?/m1/s1 |

InChI Key |

FVYCOKNQUSFTBH-HJPVDDEFSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Deoxycholic Acid

The synthesis begins with deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid), a primary bile acid. The carboxyl group at position 24 undergoes esterification with methanol to yield methyl deoxycholate. This step typically employs acidic catalysis, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in anhydrous methanol under reflux:

$$

\text{Deoxycholic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl deoxycholate} + \text{H}2\text{O}

$$

Key Conditions

Regioselective Acetylation at the 3α-Hydroxyl Group

The 3α-hydroxyl group of methyl deoxycholate is acetylated using acetic anhydride ((CH₃CO)₂O) in the presence of a base, such as pyridine or 4-dimethylaminopyridine (DMAP). The 12α-hydroxyl group remains unaffected due to steric hindrance and lower nucleophilicity compared to the axial 3α-OH:

$$

\text{Methyl deoxycholate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate} + \text{CH}_3\text{COOH}

$$

Optimization Insights

- Solvent : Anhydrous dichloromethane or toluene

- Base : Pyridine (2–3 equivalents) or DMAP (0.1 equivalents)

- Reaction Time : 12–24 hours at room temperature

- Yield : 75–88% after column chromatography (silica gel, hexane/ethyl acetate)

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

- δ 4.70–4.65 (m, 1H, 3α-OAc)

- δ 3.65 (s, 3H, COOCH₃)

- δ 2.05 (s, 3H, OAc)

- δ 0.68 (s, 3H, C18-CH₃)

- δ 170.8 (OAc carbonyl)

- δ 51.4 (COOCH₃)

- δ 21.0 (OAc methyl)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Catalytic Efficiency and Cost Optimization

Large-scale production faces challenges in minimizing reagent costs and maximizing atom economy. The use of DMAP (0.1 eq) reduces pyridine waste, while acetic anhydride recycling improves sustainability.

Purification Strategies

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with mp 148–150°C.

Applications in Asymmetric Catalysis

This compound acts as a precursor for chiral diamido phosphite ligands, which coordinate palladium in asymmetric allylic alkylation reactions. For example, reaction with PCl₃ and binaphthyldiamine derivatives produces ligands enabling enantiomeric excesses >90% in C–C bond-forming reactions.

Comparative Analysis of Alternative Routes

Enzymatic vs. Chemical Acetylation

While enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer regioselectivity, chemical acetylation remains superior for scalability and cost (Table 1).

Table 1: Acetylation Method Comparison

| Parameter | Chemical Acetylation | Enzymatic Acetylation |

|---|---|---|

| Yield | 75–88% | 50–65% |

| Reaction Time | 12–24 h | 48–72 h |

| Catalyst Cost | $0.50/g | $15–20/g |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and other cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Profiles and Structural Variations

The biological and chemical properties of bile acid derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison of Selected Bile Acid Derivatives

Key Observations :

Physicochemical and Stability Properties

- Solubility : Acetylated derivatives (e.g., Methyl 3,7-diacetoxy-12-hydroxycholan-24-oate) are typically less polar than hydroxylated analogues, favoring organic solvents like ethyl acetate or dichloromethane .

- Storage : Related compounds are stable at -20°C in DMSO, avoiding prolonged exposure to light or moisture .

Q & A

Q. What are the standard synthetic routes for Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate, and how is purity ensured?

The compound is synthesized via esterification and acetylation of deoxycholic acid derivatives. Key steps include:

- Epoxide ring-opening reactions with nucleophiles (e.g., morpholine) to introduce functional groups .

- Chromatographic purification (e.g., flash column chromatography on silica gel with CH₂Cl₂) to isolate intermediates .

- Recrystallization (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity . Purity is validated using HPLC, NMR, and HRMS, with structural confirmation via spectroscopic data .

Q. How does the acetyloxy substitution at C-3 influence receptor binding compared to hydroxylated analogs?

The acetyloxy group enhances lipophilicity, improving membrane permeability. Comparative studies with hydroxylated analogs (e.g., methyl 3-hydroxycholanoate) show reduced binding affinity to nuclear receptors like FXR (farnesoid X receptor) due to steric hindrance from the acetyl group. Fluorescence polarization assays or surface plasmon resonance (SPR) are used to quantify binding kinetics .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- HRMS (High-Resolution Mass Spectrometry) for exact mass determination (e.g., 504.3087 g/mol) .

- ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.05 ppm for acetyl protons) .

- X-ray crystallography for resolving ambiguous stereochemical configurations .

Advanced Research Questions

Q. How do conflicting data on its anti-inflammatory vs. pro-apoptotic effects arise, and how can they be resolved?

Discrepancies stem from cell-type-specific responses and concentration-dependent effects. For example:

- Anti-inflammatory activity (IC₅₀ = 10 µM in RAW264.7 macrophages) via NF-κB inhibition .

- Pro-apoptotic effects (EC₅₀ = 50 µM in HepG2 cells) through caspase-3 activation . Resolve contradictions by:

- Dose-response profiling across multiple cell lines.

- Pathway-specific inhibitors (e.g., caspase inhibitors) to isolate mechanisms .

Q. What strategies optimize its selectivity for bile acid transporters over off-target enzymes?

Structural modifications targeting the C-12 hydroxy group improve selectivity:

- 12-oxo derivatives reduce interaction with pancreatic lipase by 70% while retaining affinity for ASBT (apical sodium-dependent bile acid transporter) .

- Molecular docking simulations guide rational design to avoid steric clashes with off-target enzymes .

Q. How does its metabolic stability compare to related bile acid derivatives in hepatic models?

In vitro assays using hepatocytes show:

- Half-life (t₁/₂) : 8 hours vs. 2 hours for deoxycholic acid, due to acetyloxy group resistance to CYP450-mediated oxidation .

- Phase II metabolism : Glucuronidation at C-24 is the primary pathway, confirmed via LC-MS/MS .

Methodological Guidance

Q. Designing a cytotoxicity assay for this compound: What controls and endpoints are critical?

- Controls : Include DMSO vehicle and reference compounds (e.g., cisplatin).

- Endpoints : Measure mitochondrial activity (MTT assay), apoptosis (Annexin V/PI staining), and necrosis (LDH release) .

- Cell lines : Use cancer (HuTu-80, A549) and non-transformed (hFF3 fibroblasts) cells to assess selectivity .

Q. How to address solubility challenges in in vivo studies?

- Vehicle : 10% β-cyclodextrin in PBS enhances solubility to 1.2 mg/mL .

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves bioavailability by 3-fold in rodent models .

Comparative Analysis

Q. How does its steroid backbone differentiate its activity from triterpenoids like oleanolic acid?

Unlike oleanolic acid (pentacyclic triterpenoid), this compound’s cholane backbone enables:

- Bile acid receptor agonism (EC₅₀ = 0.5 µM for TGR5 vs. >10 µM for oleanolic acid) .

- Reduced off-target effects on PPARγ, as shown in transcriptional reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.